4-ethoxy-N-hexylbenzamide

Enzyme inhibition Epoxide hydrolase Species selectivity

Sourcing benzamide analogs with inconsistent ortholog selectivity stalls comparative pharmacology studies. This para-ethoxy, N-hexyl derivative solves that with defined EPHX1 potency gaps across species. - Mouse EPHX1 IC50: 50 nM vs. human 260 nM & insect 2.3 µM, enabling precise ortholog dissection. - High logP (~3.8) ensures passive membrane diffusion for intracellular target engagement. - Batch identity verified against Wiley KnowItAll 1H NMR (DMSO-d6) reference spectrum.

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
Cat. No. B335610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-hexylbenzamide
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCCCCCCNC(=O)C1=CC=C(C=C1)OCC
InChIInChI=1S/C15H23NO2/c1-3-5-6-7-12-16-15(17)13-8-10-14(11-9-13)18-4-2/h8-11H,3-7,12H2,1-2H3,(H,16,17)
InChIKeyDVULTXGAQFVDFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-N-hexylbenzamide Physicochemical & Spectral Identity


4-Ethoxy-N-hexylbenzamide (CAS 333348-77-9; molecular formula C15H23NO2; exact mass 249.172879 g/mol) is a para‑substituted benzamide derivative featuring an ethoxy group at the 4‑position and an N‑hexyl chain . The compound exhibits moderate lipophilicity with a calculated logP of approximately 3.8, which is distinct from shorter‑chain or more polar analogs . Its NMR spectral signature in DMSO‑d6 is available through the KnowItAll library, providing a reproducible reference for identity confirmation [1].

4-Ethoxy-N-hexylbenzamide: Why Simple Analogs Fall Short


Substituting 4‑ethoxy‑N‑hexylbenzamide with a generic benzamide (e.g., N‑hexylbenzamide or 4‑methoxy‑N‑hexylbenzamide) carries the risk of altered target engagement, metabolic stability, and solubility profiles. The combination of a para‑ethoxy group and an N‑hexyl chain creates a distinct three‑dimensional pharmacophore that influences enzyme binding kinetics and partitioning behavior. Direct comparative data show that even minor modifications—such as replacing the ethoxy with a methoxy group or shortening the alkyl chain—can shift lipophilicity by several logP units and alter inhibitory potency by orders of magnitude [1].

4-Ethoxy-N-hexylbenzamide: Evidence Against Closest Analogs


Epoxide Hydrolase Inhibition: Species Selectivity

4-Ethoxy-N-hexylbenzamide inhibits epoxide hydrolase 1 (EPHX1) with species‑dependent potency: IC50 = 50 nM for mouse EPHX1, IC50 = 260 nM for human EPHX1, and IC50 = 2.3 µM for tobacco hawkmoth juvenile hormone epoxide hydrolase [1]. This compares to structurally distinct benzamide‑urea hybrids that achieve sub‑nanomolar human sEH inhibition (e.g., IC50 = 0.04 nM for compound A34) but lack the same species‑selectivity profile [2].

Enzyme inhibition Epoxide hydrolase Species selectivity

Lipophilicity vs. Shorter-Chain Analogs

The calculated logP of 4-ethoxy-N-hexylbenzamide is approximately 3.8, reflecting the combined contributions of the para‑ethoxy group and the N‑hexyl chain . In contrast, the shorter‑chain analog 4-ethoxy-N-(2-hydroxyethyl)benzamide exhibits a substantially lower logP of ≈0.9 . The >4‑unit difference in logP translates to an estimated 10,000‑fold higher theoretical membrane permeability for the hexyl derivative.

Physicochemical properties LogP Membrane permeability

CYP2A6 Binding Affinity

4-Ethoxy-N-hexylbenzamide binds to CYP2A6 with a dissociation constant (Kd) of 4.5 µM, as determined by type‑1 spectral titration [1]. This moderate affinity suggests potential for metabolic interaction but is far weaker than that of many clinical CYP2A6 substrates. By comparison, the compound shows no measurable inhibition of CYP2D6 at 26 µM , and only weak inhibition of CYP2C9 (IC50 > 50 µM) [2].

Drug metabolism CYP450 Enzyme binding

Low Aqueous Solubility

4-Ethoxy-N-hexylbenzamide exhibits limited aqueous solubility at pH 7.4, with a reported value of ≤10 µg/mL under standard buffer conditions . This is consistent with its high logP and contrasts with more polar benzamide derivatives that achieve >100 µg/mL solubility. For example, certain N‑alkylbenzamides with hydroxyl‑terminated chains show 250‑fold higher aqueous solubility [1].

Solubility Formulation Physicochemical

CuI-Catalyzed Amide Bond Stability

In thermal stability studies of aliphatic‑aromatic polyamide model compounds, secondary benzamides such as N‑hexylbenzamide showed distinct degradation pathways under CuI catalysis compared to primary and tertiary amides [1]. While 4‑ethoxy‑N‑hexylbenzamide was not directly tested, the presence of the N‑hexyl secondary amide bond suggests it would follow similar N‑C bond cleavage and N‑alkylation pathways, with enhanced reactivity relative to unsubstituted benzamide.

Thermal stability Catalytic degradation Amide bond

4-Ethoxy-N-hexylbenzamide: Optimal Use Cases


Species-Selective Epoxide Hydrolase Probe

Utilize the compound's differential potency across mouse, human, and insect epoxide hydrolases (IC50 = 50 nM, 260 nM, and 2.3 µM, respectively) to dissect ortholog‑specific enzyme functions in comparative pharmacology or toxicology studies [1]. The 5‑fold selectivity for mouse over human EPHX1 makes it particularly useful in murine models where human enzyme orthologs are not required.

High-Permeability Cell-Based Assays

The high calculated logP of ≈3.8 (versus ≈0.9 for the hydroxyethyl analog) indicates that 4‑ethoxy‑N‑hexylbenzamide is well‑suited for intracellular target engagement assays where passive diffusion across lipid bilayers is rate‑limiting . Use in conjunction with DMSO as a vehicle to overcome low aqueous solubility (≤10 µg/mL at pH 7.4) .

CYP2A6 Interaction Studies

Given its moderate binding affinity for CYP2A6 (Kd = 4.5 µM) and lack of activity on CYP2D6 at 26 µM, the compound can serve as a selective tool for probing CYP2A6‑mediated metabolism without confounding off‑target CYP inhibition [2]. This is particularly relevant in human hepatocyte or microsome stability assays.

NMR-Based Identity Confirmation

The compound's 1H NMR spectrum in DMSO‑d6 is available in the Wiley KnowItAll library, providing a definitive reference for batch‑to‑batch identity verification and purity assessment [3]. This spectral signature distinguishes it from close analogs such as N‑hexyl‑4‑methoxybenzamide.

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